molecular formula C16H14BrN3O3S B6112164 N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide

Cat. No.: B6112164
M. Wt: 408.3 g/mol
InChI Key: VNEAAKVBKROTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxyindole, is brominated using bromine in an appropriate solvent to yield 5-bromo-2-hydroxyindole.

    Imination: The brominated product is then reacted with an appropriate amine to form the imine derivative.

    Sulfonation: The imine derivative is further reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide can be compared with other indole derivatives such as:

    5-bromo-2-hydroxyindole: A precursor in the synthesis of the target compound.

    2,5-dimethylbenzenesulfonamide: Another sulfonamide derivative with different biological activities.

    Indole-3-carboxaldehyde: A related compound with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-9-3-4-10(2)14(7-9)24(22,23)20-19-15-12-8-11(17)5-6-13(12)18-16(15)21/h3-8,18,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEAAKVBKROTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.